molecular formula C23H32O6 B079862 Alloglaucotoxigenin CAS No. 14155-65-8

Alloglaucotoxigenin

Cat. No. B079862
CAS RN: 14155-65-8
M. Wt: 404.5 g/mol
InChI Key: QJKATDKDXQSALV-TYXULLFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloglaucotoxigenin is a natural product that has been isolated from the Chinese herb Glaucium flavum. It belongs to the class of benzophenanthridine alkaloids and has been found to possess a wide range of biological activities. The compound has been of particular interest to researchers due to its potential applications in the field of medicine and drug discovery.

Mechanism Of Action

The mechanism of action of alloglaucotoxigenin is not fully understood, but it is believed to act through several different pathways. The compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Alloglaucotoxigenin has been found to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to enhance the immune system and to protect against certain types of cellular damage.

Advantages And Limitations For Lab Experiments

Alloglaucotoxigenin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on alloglaucotoxigenin. One area of interest is the development of new drugs based on the compound's structure and biological activities. Another area of interest is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of alloglaucotoxigenin and its effects on various cellular pathways.

Synthesis Methods

Alloglaucotoxigenin can be synthesized through several methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources is the most common method and involves the isolation of the compound from the plant Glaucium flavum. Chemical synthesis involves the use of various chemical reactions to produce the compound, while biotransformation involves the use of microorganisms to convert precursors into the compound.

Scientific Research Applications

Alloglaucotoxigenin has been extensively studied for its potential applications in the field of medicine and drug discovery. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and to be effective against certain viral infections.

properties

CAS RN

14155-65-8

Product Name

Alloglaucotoxigenin

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10R,13R,14S,15R,17R)-3,14,15-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C23H32O6/c1-21-6-5-16-17(3-2-14-9-15(25)4-7-22(14,16)12-24)23(21,28)19(26)10-18(21)13-8-20(27)29-11-13/h8,12,14-19,25-26,28H,2-7,9-11H2,1H3/t14-,15-,16-,17+,18+,19+,21+,22+,23+/m0/s1

InChI Key

QJKATDKDXQSALV-TYXULLFHSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1([C@@H](C[C@@H]2C4=CC(=O)OC4)O)O)CC[C@@H]5[C@@]3(CC[C@@H](C5)O)C=O

SMILES

CC12CCC3C(C1(C(CC2C4=CC(=O)OC4)O)O)CCC5C3(CCC(C5)O)C=O

Canonical SMILES

CC12CCC3C(C1(C(CC2C4=CC(=O)OC4)O)O)CCC5C3(CCC(C5)O)C=O

Origin of Product

United States

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